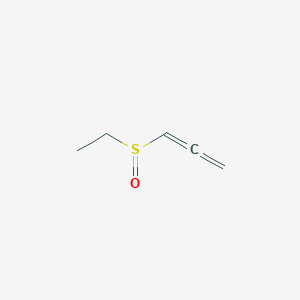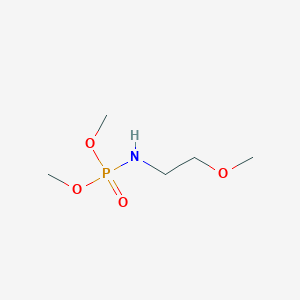![molecular formula C16H6O6 B14686363 4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone CAS No. 24821-26-9](/img/structure/B14686363.png)
4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur at the aromatic rings, often using halogens or other electrophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic properties.
Medicine: Studies investigate its role in drug development, particularly for its unique structural features.
Wirkmechanismus
The mechanism of action of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone include other benzoxepine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone lies in its specific arrangement of aromatic rings and ester groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
24821-26-9 |
|---|---|
Molekularformel |
C16H6O6 |
Molekulargewicht |
294.21 g/mol |
IUPAC-Name |
7,15-dioxatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-6,8,14,16-tetrone |
InChI |
InChI=1S/C16H6O6/c17-13-7-3-1-4-8-11(7)12-9(15(19)21-13)5-2-6-10(12)16(20)22-14(8)18/h1-6H |
InChI-Schlüssel |
FGMJUVONDQWEGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C4=CC=CC(=C43)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




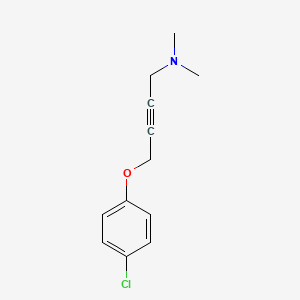
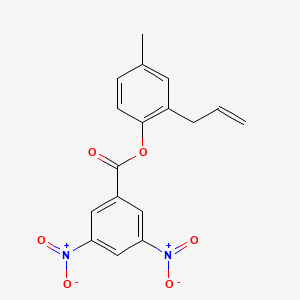
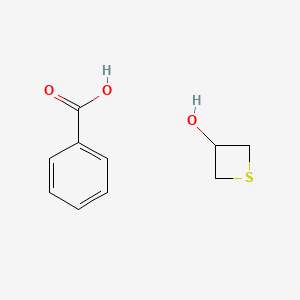

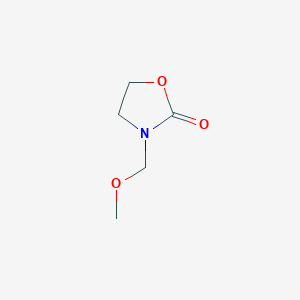
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
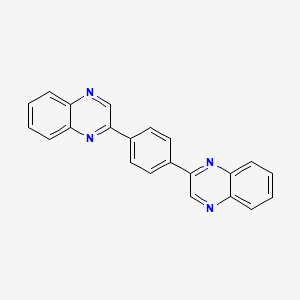
![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)

